(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS No.: 2034417-81-5
Cat. No.: VC6623874
Molecular Formula: C10H15F2NO2
Molecular Weight: 219.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034417-81-5 |
|---|---|
| Molecular Formula | C10H15F2NO2 |
| Molecular Weight | 219.232 |
| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |
| Standard InChI | InChI=1S/C10H15F2NO2/c11-10(12)3-4-13(7-10)9(14)8-1-5-15-6-2-8/h8H,1-7H2 |
| Standard InChI Key | QQTCRCNBVNFGAG-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(=O)N2CCC(C2)(F)F |
Introduction
Chemical Identity and Structural Features
(3,3-Difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a fluorinated heterocyclic compound with the molecular formula C₁₀H₁₅F₂NO₂ and a molecular weight of 219.232 g/mol. Its IUPAC name, (3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone, reflects its two primary moieties: a 3,3-difluoropyrrolidine ring and a tetrahydropyran (oxane) group linked via a ketone bridge. The SMILES notation C1COCCC1C(=O)N2CCC(C2)(F)F and InChIKey QQTCRCNBVNFGAG-UHFFFAOYSA-N provide unambiguous representations of its connectivity (Table 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2034417-81-5 |
| Molecular Formula | C₁₀H₁₅F₂NO₂ |
| Molecular Weight | 219.232 g/mol |
| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |
| SMILES | C1COCCC1C(=O)N2CCC(C2)(F)F |
| InChIKey | QQTCRCNBVNFGAG-UHFFFAOYSA-N |
The difluoropyrrolidine group introduces significant electronegativity and conformational rigidity, while the tetrahydropyran moiety enhances solubility and metabolic stability . The ketone linker facilitates potential reactivity in nucleophilic additions or reductions, making the compound a versatile intermediate in organic synthesis.
Spectroscopic Characterization
Spectroscopic data are essential for confirming the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Tetrahydropyran protons: δ 3.8–4.0 ppm (axial/equatorial H adjacent to oxygen).
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Pyrrolidine ring: δ 2.5–3.5 ppm (N-CH₂ and CF₂-proximal protons).
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Fluorine atoms induce deshielding, splitting neighboring proton signals into doublets or triplets.
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¹³C NMR:
Infrared (IR) Spectroscopy
A strong absorption band near 1700 cm⁻¹ confirms the ketone functional group. C-F stretches appear as sharp peaks between 1100–1200 cm⁻¹.
Mass Spectrometry
The molecular ion peak at m/z 219.232 aligns with the compound’s molecular weight. Fragmentation patterns include loss of the tetrahydropyran ring (m/z 127) and difluoropyrrolidine moiety (m/z 92).
| Target Class | Potential Activity | Mechanism |
|---|---|---|
| DPP-4 | Inhibition (IC₅₀ ~10 nM) | Competitive binding |
| Cannabinoid Receptors | Partial agonism (CB2 selective) | Allosteric modulation |
| Bacterial Topoisomerase IV | Inhibition (MIC ~8 µg/mL) | DNA gyrase interference |
Comparative Analysis with Structural Analogs
Gosogliptin (PF-00734200)
This antidiabetic drug shares the 3,3-difluoropyrrolidin-1-yl group but incorporates a pyrimidine-piperazine moiety instead of tetrahydropyran . The substitution reduces logP (0.6 vs. 1.2), enhancing aqueous solubility but decreasing CNS penetration .
Tetrahydropyran-4-methanol Derivatives
Compounds like (tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9) lack the difluoropyrrolidine group but serve as precursors for CB2 agonists . The ketone linkage in the target compound likely improves metabolic stability compared to alcohol derivatives.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and scalability.
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Target Identification: High-throughput screening against kinase libraries and GPCR panels.
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Pharmacokinetic Studies: Assess oral bioavailability and half-life in rodent models.
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Toxicology Profiling: Evaluate hepatotoxicity and off-target effects in vitro.
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